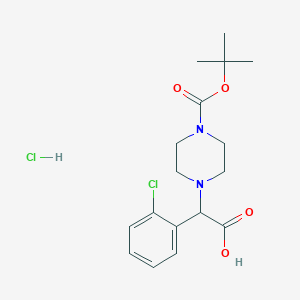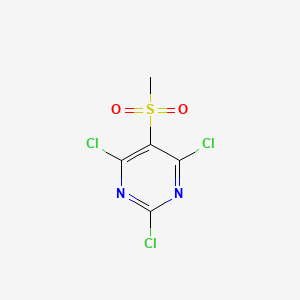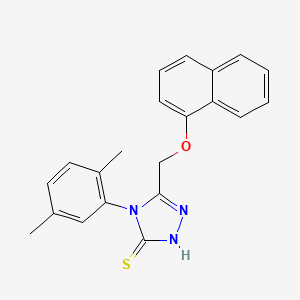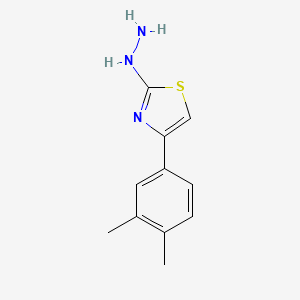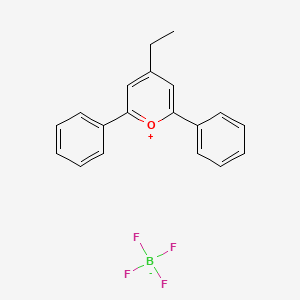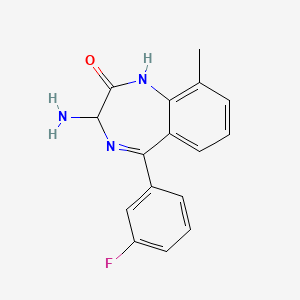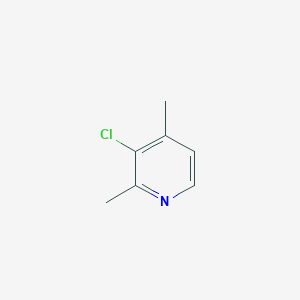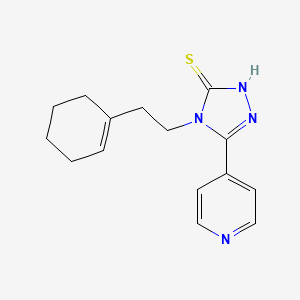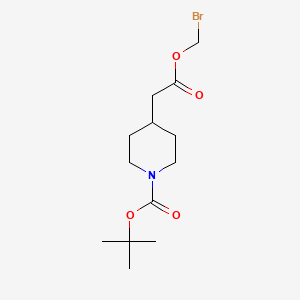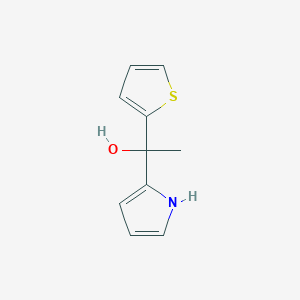
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol is an organic compound that features both pyrrole and thiophene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol typically involves the reaction of pyrrole and thiophene derivatives under specific conditions. One common method might include the use of Grignard reagents or organolithium compounds to introduce the ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Utilizing halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the development of new materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-Pyrrol-2-yl)-1-phenylethanol
- 1-(Thiophen-2-yl)-1-phenylethanol
- 1-(1H-Pyrrol-2-yl)-1-(furan-2-yl)ethanol
Uniqueness
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol is unique due to the presence of both pyrrole and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11NOS |
|---|---|
Molekulargewicht |
193.27 g/mol |
IUPAC-Name |
1-(1H-pyrrol-2-yl)-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C10H11NOS/c1-10(12,8-4-2-6-11-8)9-5-3-7-13-9/h2-7,11-12H,1H3 |
InChI-Schlüssel |
OPJPREMPGKAPMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CN1)(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


